molecular formula C12H8ClNO2 B1503852 5-(4-Chlorophenyl)picolinic acid CAS No. 87789-85-3

5-(4-Chlorophenyl)picolinic acid

Cat. No. B1503852
CAS RN: 87789-85-3
M. Wt: 233.65 g/mol
InChI Key: VRILHLKPFHWWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)picolinic acid (CPPA) is an organic compound that belongs to the class of picolinic acid derivatives. It is a white solid that is soluble in water . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study reported the synthesis of 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid in six steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its IUPAC name, 4-(4-chlorophenyl)-2-pyridinecarboxylic acid, and its InChI code, 1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) .


Chemical Reactions Analysis

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Mechanism of Action

Target of Action

5-(4-Chlorophenyl)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, making it a potential anti-viral agent .

Biochemical Pathways

Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . In bacteria, picolinic acid is degraded through a series of reactions involving hydroxylation, decarboxylation, and further degradation to fumaric acid .

Pharmacokinetics

Picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability, but further studies would be needed to confirm this for the this compound derivative.

Result of Action

The primary result of the action of this compound is the inhibition of the function of zinc finger proteins, which can disrupt viral replication and packaging . This makes it a potential anti-viral agent. Additionally, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Action Environment

It’s worth noting that the compound’s effectiveness as a herbicide can be influenced by various factors, including the type of plant species and the specific environmental conditions .

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Chlorophenyl)picolinic acid in lab experiments is its ability to chelate metal ions, which makes it useful in the development of metal complexes for catalytic and biological studies. This compound also has potential in the development of fluorescent sensors for the detection of metal ions in biological samples. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of 5-(4-Chlorophenyl)picolinic acid. One area of research is the development of new metal complexes using this compound as a ligand for catalytic and biological studies. This compound also has potential in the development of new fluorescent sensors for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound has shown potential in various scientific research applications due to its unique chemical properties. The synthesis method has been optimized to obtain high yields of this compound with high purity. This compound has been studied for its anti-tumor properties, anti-inflammatory properties, and antioxidant properties. Although there are limitations to using this compound in lab experiments, it has several advantages and has potential in the development of new metal complexes and fluorescent sensors. Further research is needed to fully understand the mechanism of action of this compound and its potential in the treatment of cancer and inflammatory diseases.

Scientific Research Applications

5-(4-Chlorophenyl)picolinic acid has shown potential in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological studies. This compound has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been used in the development of fluorescent sensors for the detection of metal ions in biological samples.

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins (ZFPs), which are involved in various cellular processes, including gene expression and DNA repair . The interaction between this compound and ZFPs involves binding to the zinc ions within these proteins, thereby altering their structure and function. This binding can inhibit the activity of ZFPs, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by interfering with viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of viruses such as SARS-CoV-2 and influenza A virus. Additionally, this compound can modulate the expression of genes involved in immune responses, thereby enhancing the body’s ability to combat infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to zinc finger proteins, which disrupts their ability to bind zinc ions and perform their normal functions . This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of immune responses. Furthermore, this compound can interfere with cellular endocytosis, a process that viruses often exploit to enter host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . This compound is a catabolite of tryptophan through the kynurenine pathway, which is known for its role in the production of neuroactive metabolites . The interaction of this compound with enzymes in this pathway can influence metabolic flux and the levels of various metabolites, thereby affecting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of this compound to these compartments can be mediated by specific signals and post-translational modifications, which direct the compound to its site of action .

properties

IUPAC Name

5-(4-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRILHLKPFHWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679312
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87789-85-3
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.